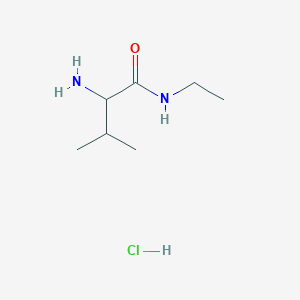
2-Amino-N-ethyl-3-methylbutanamide hydrochloride
描述
2-Amino-N-ethyl-3-methylbutanamide hydrochloride is a synthetic compound with the molecular formula C7H17ClN2O and a molecular weight of 180.67 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
The synthesis of 2-Amino-N-ethyl-3-methylbutanamide hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Amino-N-ethyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Amino-N-ethyl-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in organic synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar compounds to 2-Amino-N-ethyl-3-methylbutanamide hydrochloride include:
(2S)-2-amino-N-ethyl-3-methylbutanamide: This compound shares a similar structure but lacks the hydrochloride group.
2-amino-2-methyl-1-propanol: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
2-Amino-N-ethyl-3-methylbutanamide hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₇H₁₈ClN₂O
- Molecular Weight : Approximately 166.69 g/mol
- Appearance : Crystalline solid, typically encountered as a hydrochloride salt, enhancing its solubility in water.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may:
- Modulate Enzyme Activity : It has been studied for its role in enzyme inhibition and protein-ligand interactions, which can influence metabolic pathways.
- Affect Neurotransmitter Systems : Preliminary studies suggest it may interact with neurotransmitter receptors in the CNS, potentially impacting neurological functions.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Study 1: Enzyme Interaction
In a study examining the effects of this compound on specific microbial strains, researchers found that it influenced the production of branched-chain amino acid metabolites. These metabolites are crucial for flavor compounds in fermented foods, suggesting a role in food science applications.
Study 2: Neurological Impact
Another investigation into the compound's effects on neurotransmitter systems indicated potential modulation of serotonin and dopamine pathways. This suggests therapeutic possibilities for conditions such as depression or anxiety disorders; however, more research is required to confirm these effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-N-propyl-3-methylbutanamide | C₇H₁₇ClN₂O | Different alkyl group; potential variations in activity |
| N-Ethyl-3-methylbutanamide | C₇H₁₅N₂O | Lacks amino functionality; primarily used as solvent |
| 2-Amino-N-isopropyl-3-methylbutanamide | C₇H₁₇ClN₂O | Isopropyl group may alter solubility and interaction properties |
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which may affect its solubility and biological interactions compared to similar compounds.
属性
IUPAC Name |
2-amino-N-ethyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-9-7(10)6(8)5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAKKAGCQXWNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















